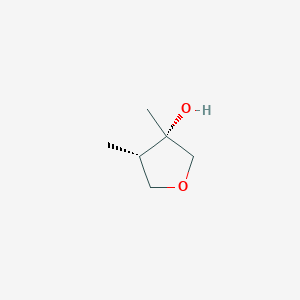
Cis-3,4-dimethyltetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-3,4-dimethyltetrahydrofuran-3-ol: is an organic compound with the molecular formula C6H12O2 It is a tetrahydrofuran derivative, characterized by the presence of two methyl groups at the 3rd and 4th positions and a hydroxyl group at the 3rd position in the cis configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis from 3,4-dimethyl-2,5-dihydrofuran: One common method involves the hydrogenation of 3,4-dimethyl-2,5-dihydrofuran in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds at room temperature and atmospheric pressure, yielding cis-3,4-dimethyltetrahydrofuran-3-ol.
Reduction of 3,4-dimethyltetrahydrofuran-3-one: Another approach involves the reduction of 3,4-dimethyltetrahydrofuran-3-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity for the cis isomer.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation or reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the production of the desired cis isomer.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Cis-3,4-dimethyltetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated alcohols or alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Typical reagents include thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), ammonia (NH3)
Major Products Formed:
Oxidation: 3,4-dimethyltetrahydrofuran-3-one, 3,4-dimethyltetrahydrofuran-3-carboxylic acid
Reduction: 3,4-dimethyltetrahydrofuran, 3,4-dimethylpentanol
Substitution: 3,4-dimethyltetrahydrofuran-3-chloride, 3,4-dimethyltetrahydrofuran-3-amine
Wissenschaftliche Forschungsanwendungen
Chemistry: Cis-3,4-dimethyltetrahydrofuran-3-ol is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals
Biology: In biological research, this compound is studied for its potential as a chiral auxiliary in the synthesis of biologically active molecules. Its ability to induce chirality in reaction intermediates makes it a useful tool in the development of new drugs and bioactive compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the exploration of novel drug candidates with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of fine chemicals, agrochemicals, and specialty materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of cis-3,4-dimethyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. In chemical reactions, the hydroxyl group at the 3rd position can act as a nucleophile, participating in various substitution and addition reactions. The presence of the cis configuration influences the stereochemistry of reaction intermediates and products, making it a valuable compound in stereoselective synthesis.
Vergleich Mit ähnlichen Verbindungen
Trans-3,4-dimethyltetrahydrofuran-3-ol: The trans isomer of the compound, differing in the spatial arrangement of the methyl groups.
3,4-dimethyltetrahydrofuran: A related compound lacking the hydroxyl group at the 3rd position.
3,4-dimethyltetrahydrofuran-3-one: The ketone derivative of the compound.
Comparison: Cis-3,4-dimethyltetrahydrofuran-3-ol is unique due to its cis configuration, which imparts distinct stereochemical properties compared to its trans isomer. The presence of the hydroxyl group at the 3rd position also differentiates it from 3,4-dimethyltetrahydrofuran, enhancing its reactivity and potential applications in synthesis. Compared to 3,4-dimethyltetrahydrofuran-3-one, the alcohol derivative offers different reactivity patterns, particularly in reduction and substitution reactions.
Eigenschaften
IUPAC Name |
(3S,4S)-3,4-dimethyloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-3-8-4-6(5,2)7/h5,7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNCNSVFSAEVAQ-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@@]1(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one](/img/structure/B2646346.png)
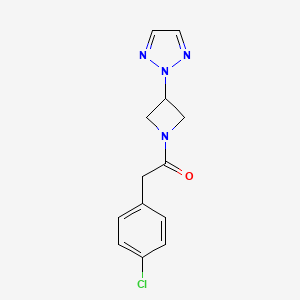
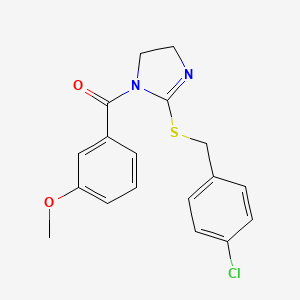
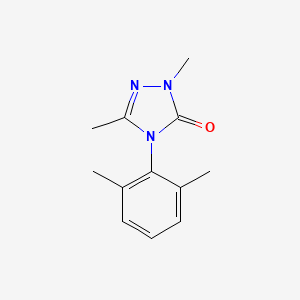
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2646350.png)
![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2646353.png)
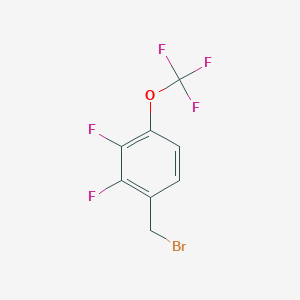
![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646355.png)
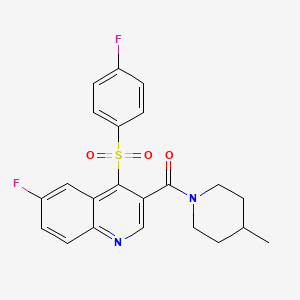
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B2646358.png)
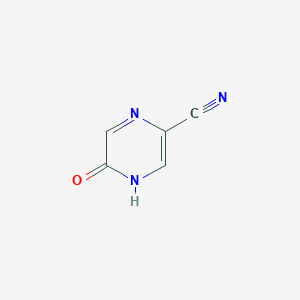
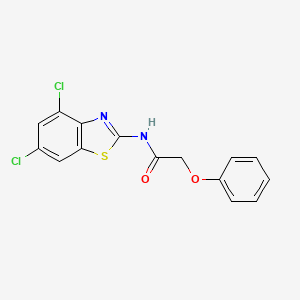
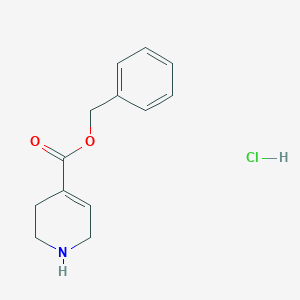
![methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2646367.png)
